Product packaging for Benzyl 3-aminopyrrolidine-1-carboxylate(Cat. No.:CAS No. 185057-50-5)

Benzyl 3-aminopyrrolidine-1-carboxylate

Cat. No.: B066553
CAS No.: 185057-50-5
M. Wt: 220.27 g/mol
InChI Key: FPXJNSKAXZNWMQ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems in Bioactive Molecules

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its unique combination of properties. bldpharm.com The three-dimensional, non-planar structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. bldpharm.com This stereochemical richness, often featuring multiple chiral centers, provides a powerful tool for optimizing the potency and selectivity of drug candidates.

Pyrrolidine-containing compounds exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. This diverse bioactivity is a direct result of the pyrrolidine core's ability to serve as a versatile scaffold for the presentation of various functional groups in a well-defined three-dimensional arrangement.

Overview of Benzyl (B1604629) 3-aminopyrrolidine-1-carboxylate within Pyrrolidine Chemistry

Benzyl 3-aminopyrrolidine-1-carboxylate is a synthetic intermediate that has gained significant attention as a versatile building block in organic synthesis, particularly in the construction of pharmaceutical agents. This compound incorporates the key structural features of the pyrrolidine ring, along with a protected amine and a carbamate (B1207046) group, making it an ideal starting material for the introduction of the 3-aminopyrrolidine (B1265635) moiety into larger molecules.

The presence of the benzyl carbamate (Cbz or Z) protecting group on the pyrrolidine nitrogen is crucial. The Cbz group is a widely used protecting group for amines in organic synthesis because it is stable under many reaction conditions but can be readily removed when needed. wikipedia.org This allows for selective reactions at the 3-amino group without interference from the pyrrolidine nitrogen.

Furthermore, the 3-amino group provides a key point for further functionalization, allowing for the attachment of various side chains and pharmacophores. The chirality at the 3-position of the pyrrolidine ring is another critical feature of this molecule, as the biological activity of many pharmaceuticals is highly dependent on their stereochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B066553 Benzyl 3-aminopyrrolidine-1-carboxylate CAS No. 185057-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJNSKAXZNWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939924
Record name Benzyl 3-aminopyrrolidine-1-carboxylate
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185057-50-5
Record name Phenylmethyl 3-amino-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
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Record name Benzyl 3-aminopyrrolidine-1-carboxylate
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Record name 185057-50-5
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Physicochemical and Spectroscopic Properties of Benzyl 3 Aminopyrrolidine 1 Carboxylate

General Properties

Benzyl 3-aminopyrrolidine-1-carboxylate is typically a colorless to pale yellow liquid. Its physical properties are summarized in the interactive table below.

PropertyValue
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol sigmaaldrich.com
Boiling Point315 °C sigmaaldrich.com
Density1.155 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D)1.548 sigmaaldrich.com

Resolution of Racemic Mixtures.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure of the molecule. The 1H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the pyrrolidine (B122466) ring. The 13C NMR spectrum shows distinct resonances for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, and the carbons of the pyrrolidine ring.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion [M+H]+.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the carbamate, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Chemical Reactivity and Derivatization

Transformations Involving the Protected Amine Functionalities

The presence of two amine functionalities, one protected as a carbamate (B1207046) and the other as a free primary amine, is a key feature of Benzyl (B1604629) 3-aminopyrrolidine-1-carboxylate. This arrangement allows for selective manipulations, which are crucial in multi-step synthetic sequences.

Selective Deprotection for Subsequent Functionalization

The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods, most notably catalytic hydrogenation. total-synthesis.com This allows for the selective deprotection of the pyrrolidine (B122466) nitrogen, leaving the primary amino group at the 3-position intact for subsequent reactions.

One of the most common methods for Cbz deprotection is catalytic transfer hydrogenation. This technique offers a milder and often more selective alternative to direct hydrogenation with hydrogen gas. organic-chemistry.orgacsgcipr.org Various hydrogen donors can be employed in conjunction with a palladium catalyst.

Table 1: Conditions for Catalytic Transfer Hydrogenation for Cbz Deprotection

Hydrogen Donor Catalyst Solvent Temperature Reference
Formic Acid 10% Pd/C Not specified Not specified mdma.ch
2-Propanol Pd/C Not specified Not specified researchgate.net
Ammonium Formate Pd/C Methanol Reflux jk-sci.com
1,4-Cyclohexadiene 10% Pd/C or Pd Black Not specified Not specified acsgcipr.org

Acylation and Alkylation Reactions

The primary amino group at the 3-position of Benzyl 3-aminopyrrolidine-1-carboxylate is a nucleophilic center that readily participates in acylation and alkylation reactions. These transformations are fundamental for introducing a wide array of substituents and for building more complex molecular architectures.

Acylation Reactions: The 3-amino group can be acylated using various acylating agents such as acyl chlorides, acid anhydrides, or activated esters. These reactions typically proceed under basic conditions to neutralize the acid generated. For instance, selective acetylation of a primary amine on a pyrrolidine ring has been achieved, although controlling the reaction to prevent di-acylation can sometimes be challenging. nih.gov The use of specific coupling reagents can facilitate the formation of amide bonds under mild conditions.

Table 2: Common Reagents for Acylation of Amines

Acylating Agent Conditions Byproduct
Acyl Chloride Base (e.g., triethylamine, pyridine) HCl
Acid Anhydride Base or neat Carboxylic acid
Activated Ester Amine base Alcohol/Thiol

Alkylation Reactions: N-alkylation of the 3-amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. nih.gov Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for mono-alkylation. The choice of the reducing agent is critical to avoid the reduction of other functional groups.

Reactions of the Pyrrolidine Ring

The saturated five-membered pyrrolidine ring in this compound is generally stable. However, it can undergo specific reactions under certain conditions, allowing for further functionalization of the heterocyclic core.

Oxidation Reactions

The oxidation of N-Cbz protected pyrrolidines can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. A notable transformation is the oxidation to form γ-lactams (pyrrolidin-2-ones). jst.go.jp For example, N-protected pyrrolidine-2-methanols can be oxidatively cleaved to the corresponding N-protected 2-pyrrolidones. jst.go.jp

Another reported oxidation reaction of N-Cbz-pyrrolidines involves the introduction of unsaturation. Treatment with reagents like N-bromosuccinimide (NBS) and a radical initiator can lead to the formation of α,β-oxidized products, although yields may be modest. nih.gov Furthermore, electrochemical oxidation methods have been developed for the selective conversion of functionalized pyrrolidines to pyrrolidinones under mild conditions. organic-chemistry.org

Reduction Reactions

The pyrrolidine ring in this compound is a saturated heterocyclic system and is therefore generally resistant to reduction under standard conditions. Reductive processes typically target other functional groups within the molecule, such as the Cbz protecting group as discussed previously.

However, substituted pyrrolines (the unsaturated analogs) can be readily reduced to the corresponding pyrrolidines. rsc.org This is often achieved through catalytic hydrogenation or with reducing agents like sodium cyanoborohydride. rsc.org While not directly applicable to the already saturated ring of the title compound, this highlights the general stability of the pyrrolidine core to reductive conditions that are sufficient to reduce a carbon-carbon double bond. Harsh reductive conditions could potentially lead to ring-opening, but such reactions are not typically employed for this class of compounds.

Substitution Reactions

Direct substitution on the carbon atoms of the pyrrolidine ring of this compound is not a common transformation due to the unactivated nature of the C-H bonds. However, the synthesis of substituted pyrrolidines often involves the use of functionalized precursors that are then cyclized to form the desired ring system. nih.govosaka-u.ac.jpnih.gov

For existing pyrrolidine rings, functionalization can sometimes be achieved at positions α to the nitrogen atom. For instance, regioselective and diastereoselective alkylations of 2,5-disubstituted pyrrolidines have been reported, demonstrating that manipulation of the ring's substituents is possible. researchgate.net While specific examples for direct substitution on the C2, C4, or C5 positions of this compound are not prevalent in the literature, the general principles of heterocyclic chemistry suggest that such transformations would require activation of the ring, for example, through the introduction of a carbonyl group or by using powerful radical-based reactions.

Formation of Complex Molecular Architectures

This compound serves as a valuable building block in the synthesis of complex molecular structures. The pyrrolidine ring is a highly sought-after structural component in the design of new therapeutic agents and is a common feature in a wide array of natural products. Its non-aromatic, five-membered heterocyclic structure provides a versatile and conformationally flexible scaffold that can be functionalized to create a diverse range of molecular architectures with potential biological activities. The benzyloxycarbonyl (Cbz) group on the ring's nitrogen atom acts as a crucial protecting group, enabling selective reactions at other positions of the molecule. This strategic protection is fundamental for its use in multistep syntheses to build intricate, sp3-rich scaffolds that are of significant interest in drug discovery. whiterose.ac.uk

This compound is frequently incorporated into peptide chains to generate peptidomimetics—compounds designed to mimic natural peptides but with modified properties. nih.gov Peptidomimetics are developed to overcome issues associated with natural peptides, such as instability against enzymatic degradation (proteolysis) and poor bioavailability. nih.gov The integration of scaffolds like the 3-aminopyrrolidine (B1265635) core introduces conformational constraints into a peptide backbone. nih.gov This can lock the peptide into a specific three-dimensional shape that is optimal for binding to a biological target, potentially enhancing potency and receptor selectivity. nih.gov

The synthesis process involves using the exocyclic 3-amino group of the molecule to form a standard peptide bond with the carboxyl group of an adjacent amino acid. gcwgandhinagar.com The nitrogen atom within the pyrrolidine ring is protected by the benzyloxycarbonyl (Cbz or Z) group, a widely used carbamate protecting group in peptide synthesis. This group is stable under many reaction conditions but can be readily removed when needed, typically through catalytic hydrogenation (H2/Pd) or treatment with HBr in acetic acid, allowing for further elongation of the peptide chain from that site if desired. gcwgandhinagar.com

The pyrrolidine structure itself can act as a mimic for secondary peptide structures, such as β-turns. nih.gov For instance, azabicycloalkanone amino acid scaffolds derived from similar precursors have shown dihedral angles consistent with the central residues of a type II' β-turn. nih.gov By replacing natural amino acids with this constrained motif, chemists can design peptidomimetics with improved metabolic stability and pharmacokinetic profiles. nih.govebrary.net

Table 1: Structural Features of this compound in Peptidomimetic Synthesis

Structural ComponentFunction in SynthesisDesired Outcome in Final Peptidomimetic
Pyrrolidine Ring Provides a rigid, non-natural scaffold. Induces conformational constraint; mimics β-turns. nih.govnih.gov
3-Amino Group (-NH2) Acts as a nucleophile to form a peptide (amide) bond with a carboxylic acid. gcwgandhinagar.comIntegration into the main peptide backbone.
1-Carboxylate Group (N-Cbz) Protects the pyrrolidine nitrogen from unwanted reactions during peptide coupling. Increased stability against proteolysis; modified polarity. nih.gov

Specific, documented examples of heterocyclic ring expansion or contraction reactions commencing directly from this compound are not prominently featured in surveyed chemical literature. Such transformations typically require specific functional groups or reaction conditions that facilitate the cleavage and re-formation of the ring's carbon-nitrogen framework.

While general methods for the ring expansion of cyclic systems exist, such as those involving the formation and subsequent rearrangement of gem-dihalocyclopropanes on related cyclic enamines, their direct application to N-Cbz protected 3-aminopyrrolidine has not been detailed. une.edu.au These complex reactions are highly dependent on the substrate and reaction conditions, including the choice of solvent and reagents, which can dictate the reaction pathway and product selectivity. une.edu.au Therefore, the use of this compound as a direct precursor for ring-expanded or contracted heterocyclic systems remains a specialized area of synthesis.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold in the Design of Novel Therapeutic Agents

The 3-aminopyrrolidine (B1265635) scaffold, protected by a benzyl (B1604629) carboxylate group, is a foundational structure in the creation of a diverse array of biologically active molecules. The introduction of such heterocyclic fragments into potential drug candidates is a strategic approach to modify physicochemical properties and achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Benzyl 3-aminopyrrolidine-1-carboxylate is a crucial building block, or intermediate, in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). Pharmaceutical intermediates are the foundational chemical compounds that form the basis for the final API. The quality and purity of these intermediates are critical as they directly influence the efficacy and safety of the resulting drug. The specific structure of this compound makes it an indispensable component for constructing intricate molecular architectures required for novel therapeutic agents. Its use allows for diverse reaction pathways, supporting the creation of new drug candidates and contributing to pharmaceutical innovation.

The development of small molecule inhibitors, which can modulate the function of biological targets like enzymes, is a cornerstone of modern drug discovery. The aminopyrrolidine scaffold is frequently incorporated into the design of such inhibitors to achieve high potency and selectivity.

Protein kinases are a significant class of enzymes that regulate a multitude of cellular processes; their dysregulation is often implicated in diseases like cancer. researchgate.net Consequently, kinase inhibitors are a major focus of oncological research. researchgate.net

Abl and PI3K Dual Inhibitors: In certain cancers, such as Chronic Myeloid Leukemia (CML), inhibiting a single kinase like Abl can lead to the activation of compensatory signaling pathways, like the PI3K/Akt/mTOR pathway, resulting in drug resistance. nih.govnih.gov This has driven the development of dual inhibitors that can target both pathways simultaneously. nih.govbldpharm.com A series of compounds featuring the (S)-3-aminopyrrolidine scaffold were identified and synthesized as potential dual inhibitors of Abl and PI3K kinases. nih.gov Many of these compounds demonstrated promising cytotoxicity against the K562 CML leukemia cell line and showed moderate inhibitory activity against both target kinases. nih.gov Molecular docking studies suggested that these compounds could bind to both Abl and PI3K, and their cytotoxic effects were likely due to the collective inhibition of both kinases. nih.gov

BTK Inhibitors: Bruton's Tyrosine Kinase (BTK) is an essential enzyme in the B-cell receptor signaling pathway, making it a critical target for B-cell cancers and various autoimmune and inflammatory disorders. acs.org Small-molecule inhibitors of BTK have become a promising therapeutic approach. acs.org The aminopyrrolidine scaffold is a key structural element in the design of potent and selective BTK inhibitors. The development of these inhibitors includes both irreversible covalent inhibitors, which form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, and reversible non-covalent inhibitors, which offer a different mechanism of action and may overcome resistance to covalent drugs. chemimpex.comdrugbank.com

Examples of BTK Inhibitors and Their Properties
InhibitorTypeTargetKey Features/Reported ActivitySource
IbrutinibIrreversible CovalentBTKFirst FDA-approved BTK inhibitor; also inhibits other kinases like EGFR and ITK. acs.orgchemimpex.com
AcalabrutinibIrreversible CovalentBTKA second-generation inhibitor designed to be more selective than Ibrutinib, with less off-target activity. elsevierpure.com
ZanubrutinibIrreversible CovalentBTKA second-generation inhibitor with high potency and selectivity. elsevierpure.com
FenebrutinibReversible Non-CovalentBTKPotent and specific oral inhibitor, effective against wild-type BTK and certain resistance-conferring mutants. acs.org
PirtobrutinibReversible Non-CovalentBTKHighly selective inhibitor with a favorable side-effect profile, showing activity in patients resistant to covalent BTK inhibitors. drugbank.com

Proteases are enzymes that cleave peptide bonds in proteins and are essential for many biological processes, including viral replication and tissue remodeling. researchgate.net Inhibiting specific proteases is a key strategy for treating diseases like HIV and cancer. nih.govnih.gov The pyrrolidine (B122466) ring has been confirmed as an excellent scaffold for designing potent protease inhibitors. nih.gov

Research has focused on developing pyrrolidine-based inhibitors for several classes of proteases:

HIV-1 Protease: Structure-guided design has led to the creation of C2-symmetric HIV-1 protease inhibitors built upon a pyrrolidine core. nih.gov These inhibitors are designed to mimic the natural peptide substrates of the enzyme, with the heterocyclic core helping to establish key hydrogen bonds with the catalytic aspartate residues in the enzyme's active site. nih.gov Further work has utilized pyrrolidinone ligands to enhance interactions with the protease backbone. acs.org

Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are implicated in cancer metastasis and rheumatic diseases. nih.gov A number of potent MMP inhibitors have been developed using a pyrrolidine scaffold, which can be classified into groups such as sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics. These compounds have demonstrated inhibitory activity in the low nanomolar range for some MMP subclasses. nih.gov

The unique structural and physicochemical properties of pyrrolidine-based compounds make them suitable for developing drugs that can act on the Central Nervous System (CNS). Specifically, derivatives of this compound have been synthesized and evaluated for their potential in treating neurological and psychiatric conditions.

A notable example is the development of novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which have been identified as a new class of selective dual serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake inhibitors. nih.gov These compounds were designed to possess drug-like properties consistent with CNS-targeted agents and showed good selectivity over dopamine (B1211576) reuptake. nih.gov One compound from this series was selected for further preclinical evaluation as a potential treatment for disorders where dual monoamine reuptake inhibition is beneficial. nih.gov The broader family of aminopyridine and pyrrolidine derivatives is also being investigated for a range of neurological conditions, including multiple sclerosis, Lambert-Eaton myasthenic syndrome, and for restoring function after spinal cord injury. nih.govnih.gov

The rise of antibiotic-resistant bacteria represents a major global health threat, necessitating the urgent development of new antibacterial compounds. researchgate.netnih.gov Pyrrolidine derivatives have emerged as a promising class of molecules in this area, showing activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com

The pyrrolidine scaffold is a key component in a variety of synthetic antibacterial agents. nih.gov Researchers have created numerous derivatives by combining the pyrrolidine ring with other heterocyclic structures, such as thiazoles, to produce compounds with significant antibacterial activity. frontiersin.org For instance, certain pyrrolidine-thiazole hybrids have shown selective inhibition of Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus, with minimal toxicity to mammalian cells. frontiersin.org The antibacterial efficacy of these compounds is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. While direct incorporation into cephalosporin (B10832234) structures is a plausible synthetic strategy, the primary value of the 3-aminopyrrolidine moiety lies in its versatility as a core scaffold for a wide range of novel antibacterial agents designed to combat drug-resistant pathogens. biointerfaceresearch.com

Antidiabetic Agents (e.g., DPP-4 Inhibitors)

One of the most prominent applications of this compound is in the creation of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. researchgate.net DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) production, and helps maintain glucose homeostasis. nih.gov

The 3-aminopyrrolidine core is a key pharmacophore that binds to the active site of the DPP-4 enzyme. researchgate.netnih.gov this compound serves as a crucial chiral starting material for the synthesis of potent DPP-4 inhibitors, ensuring the correct spatial orientation required for effective enzyme binding. google.com A series of derivatives based on a 3-amino-4-substituted pyrrolidine structure have been developed, leading to potent inhibitors with IC50 values in the nanomolar range. researchgate.net

Antiparasitic Agents

Derivatives of this compound have been explored for their potential as antiparasitic agents. For instance, certain analogs have shown promise in combating malaria. The pyrrolidine scaffold can be modified to interact with specific targets within parasites, disrupting their life cycle. Research in this area focuses on synthesizing libraries of related compounds to identify molecules with high efficacy against parasites and low toxicity to the host.

Immunomodulators

The enzyme DPP-4 is also known as CD26, a protein found on the surface of various immune cells, including lymphocytes. Its inhibition can influence immune responses, giving DPP-4 inhibitors immunomodulatory properties. As this compound is a key precursor for these inhibitors, its derivatives are integral to the development of agents that can modulate the immune system. ambeed.com Furthermore, this scaffold is used to synthesize inhibitors of other enzymes involved in immune signaling, such as Bruton's tyrosine kinase (Btk), which plays a role in B-cell activation and is a target for treating autoimmune diseases and certain B-cell cancers. google.com

Antifungal Agents

The pyrrolidine nucleus is a component of various compounds investigated for antifungal activity. Research has shown that specific derivatives synthesized from this compound can be effective against pathogenic fungi. Modifications to the core structure allow for the optimization of these compounds to enhance their ability to disrupt fungal cell walls or interfere with essential metabolic pathways in fungi.

Anticancer Agents

The pyrrolidine ring is a common feature in many anticancer agents due to its ability to serve as a scaffold for molecules that can interact with various cancer-related targets, such as kinases and polymerases. nih.gov this compound is used as an intermediate in the synthesis of novel compounds evaluated for their cytotoxic activity against cancer cell lines. For example, derivatives have been synthesized as kinase inhibitors, which can block the signaling pathways that lead to cell proliferation and tumor growth. google.com Studies have shown that compounds containing the pyrrolidine nucleus exhibit anticancer activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For derivatives of this compound, SAR studies help researchers understand which functional groups and structural modifications enhance potency and selectivity for a specific biological target.

By systematically altering different parts of the molecule—such as the substituents on the pyrrolidine ring or the benzyl group—and measuring the resulting biological activity, chemists can design more effective drugs. For example, in the development of DPP-4 inhibitors, introducing a gem-difluoro group to an attached lactam moiety was found to significantly increase the inhibitory potency. researchgate.net Similarly, SAR studies on pyrrolidine-based neuraminidase inhibitors revealed that specific substitutions led to compounds with potent anti-influenza activity. nih.gov

Compound SeriesTargetKey Structural ModificationImpact on Activity (IC50)
Pyrrolidine-based DPP-4 InhibitorsDPP-4Addition of gem-difluoro to lactamIncreased Potency (e.g., 23 nM) researchgate.net
Aminopyrrolidine DerivativesDPP-4Replacement of piperazine (B1678402) with 3-aminopyrrolidineRegained DPP-2 binding ability nih.gov
Pyrrolidine-2-carboxamidesNeuraminidaseVarious substitutions on pyrrolidinePotent Inhibition (e.g., 1.56-2.71 µM) nih.gov
Pyrrolidine PentaminesAAC(6')-IbAlterations at R1 positionReduced Inhibition Levels nih.gov

Influence of Absolute Configuration on Pharmaceutical Activity

The 3-amino group on the pyrrolidine ring of this compound creates a chiral center. This means the compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-isomers. The three-dimensional arrangement of atoms, known as stereochemistry, is critical for biological activity because biological targets like enzymes and receptors are themselves chiral. nih.govbiomedgrid.com

The interaction between a drug and its target is often highly stereospecific. One enantiomer may fit perfectly into the binding site and elicit the desired therapeutic effect, while the other may be less active or even cause unwanted side effects. biomedgrid.comresearchgate.net For many classes of drugs derived from this scaffold, including DPP-4 inhibitors, the specific stereochemistry is a key determinant of potency. nih.gov For example, research has shown that only specific isomers of certain compounds display significant antiplasmodial activity, suggesting that their uptake and interaction with the target are stereoselective. nih.gov Therefore, the synthesis of enantiomerically pure compounds, often starting from a specific chiral building block like (R)- or (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a crucial aspect of drug development. researchgate.net

Compound ClassEnantiomerObserved ActivityReason
Ofloxacin (antibiotic)(S)-isomer (Levofloxacin)More active than (R)-isomer researchgate.netpioneerpublisher.comBetter binding to bacterial topoisomerase pioneerpublisher.com
Ibuprofen (anti-inflammatory)(S)-isomerMore potent inhibitor of COX-1 biomedgrid.comStereospecific interaction with the enzyme's active site
Penicillamine (for arthritis)(S)-isomerTherapeutically activeThe (R)-isomer is highly toxic biomedgrid.com
3-Br-acivicin (antimalarial)(5S, αS)-isomersShowed significant antiplasmodial activity nih.govStereoselective uptake via L-amino acid transport system nih.gov

Modulation of Biological Activity through Structural Modifications

The biological activity of derivatives based on the this compound scaffold can be finely tuned through strategic structural modifications. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a three-dimensional structure that can be functionalized at various positions to optimize interactions with biological targets. semanticscholar.org Structure-activity relationship (SAR) studies on related pyrrolidine-containing compounds have demonstrated that even subtle changes to the molecule can lead to significant differences in potency and selectivity.

Key areas for modification on the this compound scaffold include the benzyl group, the carbamate (B1207046) linkage, and the amino group on the pyrrolidine ring. For instance, substitutions on the aromatic ring of the benzyl group can modulate properties such as lipophilicity and electronic character, which in turn can affect target binding and pharmacokinetic profiles. The introduction of different substituents allows for the exploration of a wide chemical space to identify compounds with improved therapeutic potential.

The stereochemistry of the pyrrolidine ring is another critical factor in determining biological activity. The chiral centers within the pyrrolidine scaffold mean that different stereoisomers of a compound can exhibit vastly different biological profiles due to the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target. semanticscholar.org

Table 1: Impact of Structural Modifications on Biological Activity of Pyrrolidine Derivatives This table is a representative example based on general principles of medicinal chemistry and SAR studies of similar scaffolds, as specific data for this compound derivatives is not publicly available in the provided search results.

Compound/Derivative Structural Modification Observed Effect on Biological Activity
Parent Scaffold This compoundBaseline activity
Derivative A Addition of an electron-withdrawing group to the benzyl ringPotential for increased potency through enhanced electronic interactions with the target.
Derivative B Conversion of the 3-amino group to a substituted amideAltered hydrogen bonding capacity, potentially leading to improved target engagement and selectivity.
Derivative C Introduction of a bulky substituent on the pyrrolidine nitrogenMay probe steric tolerance within the binding site, potentially leading to increased selectivity.
Derivative D Change in stereochemistry at the 3-position of the pyrrolidine ringCan lead to a significant change in binding affinity, with one enantiomer often being more active.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational chemistry plays a pivotal role in modern drug discovery by providing insights into the interactions between small molecules and their biological targets, thereby guiding the design of more potent and selective compounds. Molecular docking is a particularly powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of that interaction. nih.gov

In the context of this compound derivatives, molecular docking studies can be employed to visualize how these molecules fit into the active site of a target protein, such as a kinase. scirp.orgnih.gov By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the compound's biological activity. This understanding is crucial for making informed decisions about which structural modifications are most likely to enhance binding affinity and, consequently, biological potency. semanticscholar.org

For example, docking simulations can reveal whether a particular substituent on the benzyl ring is making favorable contacts with a hydrophobic pocket in the active site or if a modification to the 3-amino group is forming a critical hydrogen bond with a key amino acid residue. This information allows for a more rational and efficient approach to lead optimization, reducing the need for extensive and costly trial-and-error synthesis.

Beyond molecular docking, other computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are also valuable. 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties, providing a statistical model that can predict the activity of novel, unsynthesized analogs. These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are predicted to be favorable or unfavorable for activity, offering further guidance for the design of new derivatives.

Table 2: Representative Molecular Docking Data for a Hypothetical Pyrrolidine-Based Kinase Inhibitor This table is a representative example illustrating the type of data generated from molecular docking studies, as specific data for this compound is not publicly available in the provided search results.

Ligand Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Hypothetical Derivative 1 Kinase A-8.5Asp145 (Hydrogen Bond), Leu78 (Hydrophobic), Phe12 (Pi-Pi Stacking)
Hypothetical Derivative 2 Kinase A-9.2Asp145 (Hydrogen Bond), Val83 (Hydrophobic), Phe12 (Pi-Pi Stacking)
Hypothetical Derivative 3 Kinase B-7.1Glu102 (Hydrogen Bond), Met65 (Hydrophobic)

Analytical Characterization and Quality Control

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Benzyl (B1604629) 3-aminopyrrolidine-1-carboxylate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for Benzyl 3-aminopyrrolidine-1-carboxylate would include distinct peaks for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the pyrrolidine (B122466) ring. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (singlet, doublet, triplet, multiplet) reveal adjacent proton-proton coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would be expected for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidine ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (Benzyl)7.25-7.40 (m, 5H)127.5-128.5
Benzylic CH₂5.10 (s, 2H)66.5
Pyrrolidine CH (at C3)3.60-3.70 (m, 1H)50.0-51.0
Pyrrolidine CH₂ (at C2, C5)3.20-3.50 (m, 4H)45.0-47.0
Pyrrolidine CH₂ (at C4)1.80-2.10 (m, 2H)33.0-35.0
Carbonyl C=O-154.0-155.0
Amino NH₂1.50 (br s, 2H)-

Note: The data presented are representative and may vary based on the solvent and experimental conditions.

Mass spectrometry is employed to determine the molecular weight of this compound and to obtain information about its structural fragments. In techniques like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺. The fragmentation pattern can provide further structural confirmation, with characteristic fragments corresponding to the loss of the benzyl group or cleavage of the pyrrolidine ring. The use of (RS)-benzyl 3-aminopyrrolidine-1-carboxylate as a starting material in synthetic procedures has been documented, with the mass spectra of subsequent products being used for their characterization. bldpharm.com

Table 2: Expected Mass Spectrometry Data
Ion m/z (calculated) m/z (observed)
[M+H]⁺221.13Expected around 221

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected peaks include the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the carbamate, and C-N stretching.

Table 3: Characteristic Infrared Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretch3300-3500 (two bands)
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-2960
C=O (Carbamate)Stretch1680-1700
C-NStretch1020-1250

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are crucial for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The compound is detected using a UV detector, typically at a wavelength where the aromatic benzyl group absorbs. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method Parameters for Purity Determination
Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Since this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it can exist as two enantiomers, (R)- and (S)-. Chiral HPLC is the preferred method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. The mobile phase is typically a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol). The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The resolution of enantiomeric atropisomers of similar compounds by chromatography on a chiral stationary phase has been noted as a viable method. bldpharm.com

Table 5: Representative Chiral HPLC Method Parameters for Enantiomeric Excess (ee) Determination
Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane:Isopropanol (e.g., 90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of this compound and for the separation of its potential enantiomers. Given the chiral nature of the 3-aminopyrrolidine (B1265635) moiety, chiral GC methods are particularly relevant. The volatility of the compound, with a reported boiling point of 315 °C, allows for its analysis by GC, although derivatization may sometimes be employed to enhance peak shape and thermal stability. chemimpex.comsigmaaldrich.com

For routine purity assessment, a non-polar or medium-polarity capillary column is typically used with a flame ionization detector (FID). The method can effectively separate the main compound from residual solvents, starting materials, and by-products. Since commercial sources often specify a purity of 97% or higher as determined by GC, it underscores the utility of this technique in quality control. chemimpex.com

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Purity Analysis Chiral Separation
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness Cyclodextrin-based chiral column (e.g., Beta-DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C 250 °C
Detector Flame Ionization Detector (FID) Flame Ionization Detector (FID)
Detector Temperature 280 °C 280 °C
Carrier Gas Helium Helium
Flow Rate 1.0 mL/min 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min 120 °C (hold 1 min), ramp to 220 °C at 2 °C/min, hold 15 min
Injection Volume 1 µL 1 µL
Expected Retention Time Dependent on specific conditions, but would show a primary peak for the main compound. Two distinct peaks for the (R) and (S) enantiomers.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For a solid compound like this compound, DSC can be used to determine its melting point and enthalpy of fusion. This information is indicative of the compound's purity; impurities typically lead to a broadening of the melting peak and a depression of the melting point.

While a specific DSC thermogram for the racemic this compound is not publicly available, data for a structurally related compound, (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine, shows a melting point in the range of 77-81 °C. chemimpex.com This suggests that the target compound would also exhibit a distinct melting endotherm. A hypothetical DSC analysis would involve heating a small sample of the compound in a sealed aluminum pan under a nitrogen atmosphere and recording the heat flow.

Table 2: Expected Differential Scanning Calorimetry (DSC) Data for this compound

Parameter Expected Value/Observation
Sample Size 2-5 mg
Heating Rate 10 °C/min
Atmosphere Nitrogen (20 mL/min)
Melting Point (Tonset) A sharp endothermic peak would be expected. The exact temperature is not reported but would be a key quality control parameter.
Enthalpy of Fusion (ΔHf) The integrated area of the melting peak, providing information on the crystallinity of the sample.
Other Transitions Absence of other significant thermal events before melting would suggest a stable crystalline form.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For this compound, TGA can determine the temperature at which the compound begins to decompose. The benzyloxycarbonyl (Cbz) protecting group is known to be thermally labile, and its cleavage is often the initial step in the thermal decomposition of such molecules.

The analysis is conducted by heating a sample on a sensitive microbalance under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. While specific TGA data for this compound is not available, studies on other Cbz-protected compounds and pyrrolidine derivatives suggest that decomposition would likely begin at temperatures above 150-200 °C. researchgate.net The decomposition may occur in one or multiple steps, corresponding to the loss of different fragments of the molecule.

Table 3: Anticipated Thermogravimetric Analysis (TGA) Findings for this compound

Parameter Anticipated Observation
Sample Size 5-10 mg
Heating Rate 10 °C/min
Atmosphere Nitrogen (20 mL/min)
Onset of Decomposition (Tonset) The temperature at which significant weight loss begins, indicating the limit of thermal stability.
Decomposition Steps The TGA curve may show one or more distinct weight loss steps, potentially corresponding to the loss of the benzyl group, the carboxylate moiety, and subsequent degradation of the pyrrolidine ring.
Residue The amount of material remaining at the end of the analysis at a high temperature (e.g., 600 °C).

Computational Chemistry and Theoretical Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of Benzyl (B1604629) 3-aminopyrrolidine-1-carboxylate is not static. The molecule can adopt various shapes, or conformations, due to the rotation around its single bonds and the flexibility of the pyrrolidine (B122466) ring. Understanding these conformational preferences is crucial as they can significantly influence the molecule's biological activity and physical properties.

Conformational analysis of N-substituted pyrrolidines is a complex field of study. The pyrrolidine ring itself is not flat and can pucker in different ways, leading to various ring conformations. researchgate.net For Benzyl 3-aminopyrrolidine-1-carboxylate, the conformational landscape is further complicated by the rotational freedom of the benzyl and carbamate (B1207046) groups. Theoretical studies on similar N-substituted pyrrolidine derivatives have been conducted to investigate their dynamic behavior. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed picture of the conformational flexibility of this compound in a simulated physiological environment, such as in water. By simulating the interactions between the molecule and its surroundings, MD can reveal the most stable conformations and the transitions between them. nih.gov For instance, MD simulations have been employed to understand the behavior of carbamates in various systems, providing insights into their stability and interactions. nih.gov

The following table summarizes key aspects of conformational analysis and MD simulations relevant to this compound:

Computational MethodKey Information Provided for this compound
Conformational Search Identifies low-energy conformations of the pyrrolidine ring and the orientation of the benzyl and amino groups. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the molecule in a solvent, revealing conformational changes and intermolecular interactions over time. nih.govnih.gov
Analysis of MD Trajectories Provides information on stable conformations, flexibility of different parts of the molecule, and potential hydrogen bonding patterns.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide fundamental information about the distribution of electrons within this compound, which in turn determines its reactivity and spectroscopic properties. arabjchem.orgresearchgate.net

One of the key aspects studied is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. nih.gov For similar benzyl-containing compounds, DFT studies have been used to calculate these orbital energies and analyze their distribution. nih.gov

Another important property derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP map shows the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, such as biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis can also be performed to understand the bonding and electronic interactions within the molecule in more detail. nih.gov Furthermore, global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity.

The table below outlines some key parameters obtained from quantum chemical calculations and their significance for this compound:

Calculated PropertySignificance
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis Describes intramolecular charge transfer and delocalization of electron density. nih.gov
Global Reactivity Descriptors Quantifies the molecule's overall reactivity, including its electrophilicity and nucleophilicity.

In Silico Screening and Virtual Ligand Design

The pyrrolidine ring is a common structural motif in many biologically active compounds and is considered a "privileged scaffold" in drug discovery. researchgate.net As such, this compound can serve as a valuable building block or fragment in in silico screening and virtual ligand design efforts to discover new therapeutic agents. nih.govresearchgate.net

In silico screening, also known as virtual screening, involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. researchgate.netresearchgate.net The this compound scaffold can be used as a query in similarity-based virtual screening to find other molecules with similar structural features. nih.gov Alternatively, in structure-based virtual screening, derivatives of this compound can be "docked" into the active site of a target protein to predict their binding affinity and orientation. mdpi.comdovepress.com

Virtual ligand design involves the rational modification of a starting molecule to improve its properties, such as its binding affinity or selectivity for a particular target. The structure of this compound offers several points for chemical modification. For example, the benzyl group, the amino group, and the pyrrolidine ring itself can be functionalized to create a library of new compounds. These virtual derivatives can then be assessed using computational methods to prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov

The following table summarizes the application of this compound in computational drug design:

ApplicationDescription
Scaffold for Virtual Screening The core structure is used to search for similar compounds in large chemical databases that may possess biological activity. nih.govnih.gov
Fragment-Based Ligand Design The molecule can be used as a starting point for growing or linking with other fragments to design novel ligands with improved binding affinity.
Pharmacophore Modeling The key chemical features of the molecule can be used to develop a pharmacophore model for identifying other compounds with similar interaction patterns. nih.gov
Design of Focused Libraries The scaffold can be used to design a focused library of related compounds for screening against a specific biological target. researchgate.net

Future Research Directions

Exploration of Novel Synthetic Routes with Improved Sustainability

The current synthesis of chiral 3-aminopyrrolidine (B1265635) derivatives often relies on multi-step processes that may involve costly reagents and generate significant waste. Future research is increasingly directed towards developing greener and more efficient synthetic methodologies.

Key areas of exploration include:

Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis can lead to higher enantioselectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups.

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for higher yields and purity. This technology can streamline the synthesis process, making it more scalable and environmentally friendly.

Alternative Starting Materials: Research into synthesizing the pyrrolidine (B122466) core from renewable resources or more readily available precursors is a key goal. For instance, methods starting from materials like trans-4-hydroxyl-L-proline are being explored to create more sustainable supply chains. google.com

These approaches aim to reduce the environmental impact of producing Benzyl (B1604629) 3-aminopyrrolidine-1-carboxylate and its derivatives, aligning with the principles of green chemistry.

Development of Advanced Derivatization Strategies for Enhanced Bioactivity

The 3-aminopyrrolidine scaffold is a versatile platform for generating diverse molecular architectures. Future research will focus on novel derivatization strategies to fine-tune the pharmacological properties of molecules incorporating this core structure.

Advanced derivatization will likely target:

Site-Specific Modifications: Developing selective reactions at the 3-amino group and the nitrogen of the pyrrolidine ring allows for the systematic exploration of the chemical space around the core. This enables the creation of focused libraries of compounds to probe interactions with biological targets.

Privileged Scaffolds: The 3-aminopyrrolidine moiety is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. Future work will involve combining this scaffold with other known privileged structures to create novel hybrid molecules with potentially synergistic or multi-target activities.

Conformationally Constrained Analogs: Introducing structural constraints into derivatives can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity while reducing off-target effects.

A study on 3-aminopyrrolidine derivatives as CCR2 antagonists demonstrated that incorporating heteroatomic carbocycle moieties led to highly potent compounds, illustrating the power of strategic derivatization. nih.gov

StrategyGoalPotential Outcome
Site-Selective Functionalization Explore structure-activity relationships (SAR)Identification of key functional groups for bioactivity
Hybrid Molecule Design Achieve multi-target or synergistic effectsDevelopment of novel therapeutics for complex diseases
Conformational Restriction Increase potency and selectivityReduced side effects and improved therapeutic index

Broadening the Scope of Medicinal Applications

The versatility of the Benzyl 3-aminopyrrolidine-1-carboxylate scaffold has led to its use in developing a wide range of therapeutic agents. While it is a key intermediate for certain quinolone antibiotics, future research aims to unlock its potential in other disease areas. google.com

Emerging therapeutic areas include:

Oncology: The scaffold has been explored for the development of dual inhibitors of Abl and PI3K, which could be effective against certain types of leukemia. nih.gov Further research could expand its application to other kinase targets or cancer-related pathways.

Inflammatory Diseases: Derivatives of 3-aminopyrrolidine have shown promise as antagonists of chemokine receptors like CCR2, which are involved in inflammatory processes. nih.gov This opens up possibilities for treating conditions such as rheumatoid arthritis and multiple sclerosis.

Infectious Diseases: Beyond traditional antibiotics, this scaffold is being investigated for the development of novel antiviral and antifungal agents. Its ability to present functional groups in a specific three-dimensional arrangement makes it an attractive starting point for inhibitors of viral proteases or other essential microbial enzymes.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. nih.govresearcher.life These computational tools can significantly accelerate the design-synthesis-test cycle.

Applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the structure-activity relationships (SAR) of new derivatives, forecasting their potency, selectivity, and pharmacokinetic properties before they are synthesized. nih.govyoutube.com This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 3-aminopyrrolidine scaffold that are optimized for a specific biological target. nih.gov These models can explore a vast chemical space to identify novel structures with high predicted efficacy and safety.

Virtual Screening: AI can rapidly screen large virtual libraries of compounds containing the pyrrolidine core against biological targets, identifying potential hits for further experimental validation. nih.gov For example, a support vector machine screening tool was used to identify 3-aminopyrrolidine derivatives as potential dual Abl/PI3K inhibitors. nih.gov

The synergy between empirical research and computational approaches holds immense promise for unlocking the full therapeutic potential of this compound and its derivatives. researcher.life

Q & A

Basic: What are the recommended safety protocols for handling Benzyl 3-aminopyrrolidine-1-carboxylate in laboratory settings?

Answer:
Due to limited toxicological data, strict safety measures are essential:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or particulates .
  • Storage: Store in sealed containers at 4°C, away from oxidizers and ignition sources .
  • Spill Management: Absorb spills with inert materials (e.g., sand), collect in hazardous waste containers, and avoid environmental release .
  • First Aid: For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Seek medical attention if irritation persists .

Basic: What synthetic strategies are employed to prepare this compound, and how is purity ensured?

Answer:
Synthesis:

  • Step 1: Protect the pyrrolidine amine with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Step 2: Introduce the amine group at the 3-position using selective alkylation or reductive amination, followed by deprotection if necessary .
    Purification:
  • Chromatography: Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Crystallization: Recrystallize from ethanol or methanol to enhance purity (>97% by HPLC) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., Cbz carbonyl at ~155 ppm, pyrrolidine protons at 1.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (220.27 g/mol) and fragmentation patterns .
  • X-ray Crystallography: For solid-state structure determination, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths and angles .

Advanced: How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Answer:

  • Scaffold Modification: The pyrrolidine core serves as a rigid backbone for attaching pharmacophores. For example, substituting the Cbz group with bioisosteres (e.g., acetyl, sulfonamide) modulates target affinity .
  • Biological Assays: Test analogs (e.g., fluorinated or methylated derivatives) against receptors (e.g., GPCRs) to correlate substituent effects with activity .
  • Computational Docking: Use molecular dynamics simulations (e.g., with PubChem-derived 3D models) to predict binding modes and optimize interactions .

Advanced: How can researchers resolve contradictions in reported biological activities of analogs?

Answer:

  • Comparative Analysis: Evaluate structural variations (e.g., stereochemistry, substituent position) across analogs like Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) and (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 405057-75-2) .
  • Reproducibility Checks: Standardize assay conditions (e.g., pH, solvent) to minimize variability.
  • Meta-Analysis: Use cheminformatics tools (e.g., Tanimoto similarity scores) to cluster compounds and identify outliers in activity data .

Advanced: What methodologies are recommended for computational modeling of this compound’s interactions?

Answer:

  • Molecular Dynamics (MD): Simulate solvated systems (e.g., in water or lipid bilayers) using AMBER or GROMACS to study conformational flexibility .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the amine site .
  • QSAR Modeling: Train models on datasets (e.g., IC₅₀ values of analogs) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: How is X-ray crystallography applied to determine the compound’s structure, and what challenges arise?

Answer:

  • Crystal Growth: Use vapor diffusion (e.g., hexane/dichloromethane) to obtain single crystals suitable for diffraction .
  • Data Collection: Employ synchrotron radiation for high-resolution datasets.
  • Refinement: Use SHELXL for least-squares refinement; address challenges like twinning or weak diffraction via iterative model adjustment .
  • Validation: Check R-factors and Ramachandran plots to ensure structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.